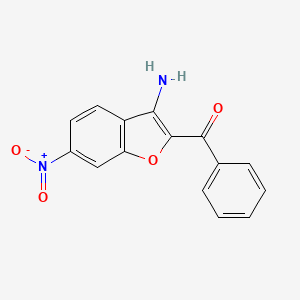

3-Amino-2-benzoyl-6-nitrobenzofuran

Description

The exact mass of the compound 3-Amino-2-benzoyl-6-nitrobenzofuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-2-benzoyl-6-nitrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-benzoyl-6-nitrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-6-nitro-1-benzofuran-2-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c16-13-11-7-6-10(17(19)20)8-12(11)21-15(13)14(18)9-4-2-1-3-5-9/h1-8H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCOORLNGQAWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407920 | |

| Record name | 3-Amino-2-benzoyl-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-27-5 | |

| Record name | (3-Amino-6-nitro-2-benzofuranyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-benzoyl-6-nitrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-benzoyl-6-nitrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran

This guide provides a comprehensive overview of a strategic approach to the synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and a framework for the successful laboratory-scale synthesis of this target molecule.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The benzofuran core is a key pharmacophore, exhibiting therapeutic properties including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[1] The specific substitution pattern of 3-Amino-2-benzoyl-6-nitrobenzofuran, incorporating an amino group, a benzoyl moiety, and a nitro group, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules.[3][4][5] Its structural features are of particular interest in the development of novel therapeutic agents and functional materials.[3][4][5]

Retrosynthetic Analysis and Strategic Approach

A plausible retrosynthetic analysis of 3-Amino-2-benzoyl-6-nitrobenzofuran suggests a multi-step synthesis originating from commercially available starting materials. The core of this strategy involves the construction of the benzofuran ring, followed by functional group interconversions to install the desired amino, benzoyl, and nitro substituents. A key consideration is the order of these transformations to ensure compatibility and high yields.

A logical synthetic pathway would involve the initial formation of a substituted salicylaldehyde, followed by a cyclization reaction to form the benzofuran ring. Subsequent nitration and functionalization would lead to the final product.

Mechanistic Insights and Key Transformations

The synthesis of the benzofuran ring system can be achieved through various established methods.[2][6][7] For the purpose of this guide, we will focus on a strategy that offers good control over the substitution pattern.

Formation of the Benzofuran Core

A common and effective method for constructing the benzofuran skeleton involves the reaction of a salicylaldehyde derivative with an α-haloketone.[7] This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring. The choice of base and solvent is critical in this step to promote the desired cyclization and minimize side reactions.

Nitration of the Benzofuran Ring

Electrophilic aromatic substitution is the key mechanism for introducing the nitro group onto the benzofuran ring. The directing effects of the existing substituents on the benzene portion of the molecule will determine the position of nitration. The electron-donating nature of the ether oxygen in the furan ring and the electron-withdrawing nature of the benzoyl group will influence the regioselectivity of this reaction. Careful control of the reaction temperature and the nitrating agent is essential to prevent over-nitration and decomposition of the starting material.

Introduction of the Amino Group

The amino group at the 3-position can be introduced through various methods. One common approach involves the cyclization of a precursor that already contains a nitrogen functionality. Alternatively, a pre-formed benzofuran can be functionalized. For this guide, we propose a strategy where the amino group is introduced as part of the cyclization precursor, simplifying the overall synthetic sequence.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Nitrosalicylaldehyde | Reagent | Commercially Available |

| 2-Bromoacetophenone | Reagent | Commercially Available |

| Potassium Carbonate | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Acetic Anhydride | Reagent | Commercially Available |

| Sodium Azide | Reagent | Commercially Available |

| Triphenylphosphine | Reagent | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Synthesis Workflow

Caption: A streamlined workflow for the synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran.

Step-by-Step Procedure

Step 1: Synthesis of 2-Benzoyl-6-nitrobenzofuran

-

To a solution of 4-nitrosalicylaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.

-

Add 2-bromoacetophenone (1.1 eq) to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-benzoyl-6-nitrobenzofuran.

Step 2: Synthesis of 3-Azido-2-benzoyl-6-nitrobenzofuran

Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

-

To a solution of 2-benzoyl-6-nitrobenzofuran (1.0 eq) in a mixture of acetic anhydride and dichloromethane (DCM), add sodium azide (3.0 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-azido-2-benzoyl-6-nitrobenzofuran is typically used in the next step without further purification.

Step 3: Synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran

-

Dissolve the crude 3-azido-2-benzoyl-6-nitrobenzofuran (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add triphenylphosphine (1.2 eq) to the solution and stir at room temperature. The progress of the Staudinger reduction can be monitored by the evolution of nitrogen gas.

-

Stir the reaction for 2-4 hours until the azide is completely consumed (as indicated by TLC or IR spectroscopy).

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Amino-2-benzoyl-6-nitrobenzofuran as a solid.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₄ |

| Molecular Weight | 282.25 g/mol |

| Appearance | Solid |

| Melting Point | 230-234 °C (lit.)[8] |

Safety and Handling

-

3-Amino-2-benzoyl-6-nitrobenzofuran: Causes skin and serious eye irritation. May cause respiratory irritation.[8]

-

Sodium Azide: Highly toxic and can form explosive heavy metal azides.

-

2-Bromoacetophenone: Lachrymator.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

Conclusion

This guide outlines a robust and reproducible synthetic route to 3-Amino-2-benzoyl-6-nitrobenzofuran. The described protocol, grounded in established chemical principles, provides a clear pathway for researchers to access this valuable chemical entity. The modularity of this synthetic strategy also allows for the potential synthesis of a variety of substituted benzofuran derivatives for further investigation in drug discovery and materials science.

References

- The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity - PMC - NIH. (n.d.).

- Synthesis of Amino-Acid-Based Nitroalkenes - MDPI. (2022, June 14).

- 3-Amino-2-benzoyl-6-nitrobenzofuran | 351003-27-5 - J&K Scientific. (n.d.).

- US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents. (n.d.).

- 3-Amino-2-(4-chlorobenzoyl)-6-nitro-benzofuran - Chem-Impex. (n.d.).

- 3-Amino-2-benzoyl-6-nitrobenzofuran (CAS No. 351003-27-5) SDS - Guidechem. (n.d.).

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019, April 18).

- 3-Amino-2-(4-bromobenzoyl)-6-nitro-benzofuran - Chem-Impex. (n.d.).

- Methods for the Preparation of 3-Nitrobenzofurans | Request PDF - ResearchGate. (2025, August 5).

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. (2024, August 6).

- Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction - RSC Publishing - The Royal Society of Chemistry. (2023, January 3).

- Benzofuran synthesis - Organic Chemistry Portal. (n.d.).

- Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses. (2019, April 18).

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - NIH. (n.d.).

Sources

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of benzo[ b ]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07856B [pubs.rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Benzofuran synthesis [organic-chemistry.org]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Chemical Properties of 3-Amino-2-benzoyl-6-nitrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-benzoyl-6-nitrobenzofuran is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzofuran core substituted with an amino, a benzoyl, and a nitro group, positions it as a versatile synthetic intermediate for the development of novel therapeutic agents and functional organic materials. This guide provides a comprehensive overview of its chemical properties, including its synthesis, spectral characteristics, and reactivity. Particular emphasis is placed on its potential applications as a scaffold for anticancer drugs and as a component in fluorescent probes, drawing on data from analogous compounds to infer its likely behavior and utility.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] The fusion of a benzene ring with a furan ring creates a scaffold that is amenable to diverse functionalization, leading to compounds with applications ranging from pharmaceuticals to organic electronics. The subject of this guide, 3-Amino-2-benzoyl-6-nitrobenzofuran, incorporates three key functional groups that impart a unique combination of electronic and steric properties, making it a valuable building block in organic synthesis.

The amino group at the 3-position can act as a nucleophile or be modified to introduce further complexity. The benzoyl group at the 2-position influences the electronic properties of the heterocyclic ring and provides a site for further chemical modification. The nitro group at the 6-position is a strong electron-withdrawing group that can enhance the reactivity of the benzofuran system and is often a key pharmacophore in bioactive molecules.[2][3] This guide will delve into the known chemical properties of this molecule and explore its potential based on the established chemistry of related compounds.

Physicochemical Properties

A summary of the fundamental physicochemical properties of 3-Amino-2-benzoyl-6-nitrobenzofuran is presented in Table 1. This data is primarily sourced from chemical supplier databases and provides a foundational understanding of the compound's physical state and molecular characteristics.

| Property | Value | Source(s) |

| CAS Number | 351003-27-5 | [4][5][6] |

| Molecular Formula | C₁₅H₁₀N₂O₄ | [5][6] |

| Molecular Weight | 282.25 g/mol | [5][6] |

| Melting Point | 230-234 °C | [6] |

| IUPAC Name | (3-amino-6-nitro-1-benzofuran-2-yl)(phenyl)methanone | [4] |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)N+(=O)O-)N | [4] |

| InChI Key | VBCOORLNGQAWSF-UHFFFAOYSA-N | [4] |

Synthesis

A potential synthetic pathway is visualized in the following workflow diagram:

Figure 1: A plausible synthetic workflow for 3-Amino-2-benzoyl-6-nitrobenzofuran.

Proposed Synthesis Protocol:

This protocol is a hypothetical procedure based on analogous syntheses of 3-aminobenzofuran derivatives.[7]

Step 1: Reaction Setup

-

To a solution of 2-hydroxy-5-nitrobenzonitrile in a suitable aprotic solvent such as acetonitrile, add an equimolar amount of 2-chloro-1-phenylethanone.

-

Add a slight excess of a weak base, such as potassium carbonate, to act as a proton scavenger.

Step 2: Reaction Execution

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The rationale for heating is to provide the necessary activation energy for the nucleophilic substitution and subsequent intramolecular cyclization.

Step 3: Work-up and Purification

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent like ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-Amino-2-benzoyl-6-nitrobenzofuran.

Spectral Characterization

Detailed experimental spectral data for 3-Amino-2-benzoyl-6-nitrobenzofuran is not currently available in published literature. However, based on the known spectral data of closely related 3-aminobenzofuran derivatives, the expected spectral characteristics can be predicted.[7][8]

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzofuran and benzoyl moieties. The protons on the nitro-substituted ring of the benzofuran will likely appear at lower field (higher ppm) due to the electron-withdrawing effect of the nitro group. The protons of the benzoyl group will also resonate in the aromatic region. A broad singlet corresponding to the amino (-NH₂) protons is anticipated, the chemical shift of which would be sensitive to solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for all 15 carbon atoms. The carbonyl carbon of the benzoyl group is expected to have a chemical shift in the range of 180-200 ppm. The carbons of the benzofuran ring will have characteristic shifts, with the carbon bearing the nitro group being significantly deshielded.

4.2. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (Amino) | 3300-3500 (two bands) |

| C=O stretching (Benzoyl) | 1630-1680 |

| N-O stretching (Nitro) | 1500-1570 and 1300-1370 (two bands) |

| C=C stretching (Aromatic) | 1450-1600 |

| C-O-C stretching (Furan) | 1000-1300 |

4.3. Mass Spectrometry (MS)

The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (282.25 g/mol ). Fragmentation patterns would likely involve the loss of the benzoyl group, the nitro group, and other characteristic fragments of the benzofuran core.

Reactivity

The reactivity of 3-Amino-2-benzoyl-6-nitrobenzofuran is dictated by the interplay of its functional groups. The electron-rich amino group and the electron-withdrawing nitro and benzoyl groups create a molecule with diverse reactive sites.

5.1. Reactions at the Amino Group

The primary amino group at the 3-position is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

5.2. Electrophilic Aromatic Substitution

The benzofuran ring system is generally reactive towards electrophiles. The directing effects of the substituents will influence the position of substitution. The amino group is a strong activating, ortho-, para-director, while the nitro and benzoyl groups are deactivating, meta-directors. The overall outcome of an electrophilic substitution reaction will depend on the reaction conditions and the nature of the electrophile.

5.3. Nucleophilic Aromatic Substitution

The presence of the strongly electron-withdrawing nitro group can activate the benzofuran ring towards nucleophilic aromatic substitution, although this is generally less common for this heterocyclic system.

A diagram illustrating the key reactive sites is provided below:

Figure 2: Key reactive sites on the 3-Amino-2-benzoyl-6-nitrobenzofuran molecule.

Potential Applications

While specific applications of 3-Amino-2-benzoyl-6-nitrobenzofuran are not extensively documented in primary scientific literature, the structural motifs present in the molecule suggest significant potential in several areas of research and development, particularly in medicinal chemistry.

6.1. Anticancer Drug Development

Benzofuran derivatives are a well-established class of compounds with demonstrated anticancer activity.[9][10] The nitroaromatic moiety is also a feature of some anticancer agents, where its reduction under hypoxic conditions found in solid tumors can lead to cytotoxic species. The 3-amino-2-aroylbenzofuran scaffold can serve as a template for the synthesis of a library of compounds to be screened for antiproliferative activity against various cancer cell lines. The amino group provides a convenient handle for the introduction of diverse side chains to modulate the compound's solubility, cell permeability, and target-binding affinity.

6.2. Fluorescent Probes

The extended π-conjugated system of the benzofuran core, coupled with the electron-donating amino group and electron-withdrawing benzoyl and nitro groups, suggests that this molecule and its derivatives may possess interesting photophysical properties.[4] Such "push-pull" electronic systems are often the basis for fluorescent molecules whose emission properties are sensitive to their local environment. This makes them potential candidates for the development of fluorescent probes for biological imaging or as sensors for specific analytes.[11][12] The amino group can also be used to attach the benzofuran core to other molecules or biomolecules.

Conclusion

3-Amino-2-benzoyl-6-nitrobenzofuran is a multifaceted molecule with significant synthetic potential. While detailed experimental data for this specific compound is limited in the public domain, its structural features and the known chemistry of related benzofurans provide a strong basis for its exploration in drug discovery and materials science. The presence of versatile functional groups allows for a wide range of chemical modifications, making it an attractive scaffold for the generation of novel compounds with potentially valuable biological and photophysical properties. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. 2022. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. 2022. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022;14(9):2196. [Link]

-

Asif, M. Mini review on important biological properties of benzofuran derivatives. J Anal Pharm Res. 2016;3(2):267-269. [Link]

-

Baharloo F., et al. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Frontiers in Chemistry. 2022;10:963591. [Link]

-

Kurt, G. & Koca, M. Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Adıyaman University Journal of Science. 2025;15(2):145-161. [Link]

-

Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Journal of Molecular Modeling. 2020;26(10):281. [Link]

-

Fluorescence Probes Based on Aminoboranes for the Detection of Fluoride Ions and Nitroaromatics. Luminescence. 2025;40(4):e70159. [Link]

-

Development of a novel chromophore reaction-based fluorescent probe for biogenic amines detection. Journal of Materials Chemistry B. 2022. [Link]

-

Development of fluorescent probes based on protection-deprotection of the key functional groups for biological imaging. Chemical Society Reviews. 2015;44(15):5003-5015. [Link]

-

Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes. Journal of Materials Chemistry B. 2022. [Link]

-

The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity. RSC Medicinal Chemistry. 2021;12(5):776-788. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. scbt.com [scbt.com]

- 6. guidechem.com [guidechem.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence Probes Based on Aminoboranes for the Detection of Fluoride Ions and Nitroaromatics: A Bifunctional Fluorescence Detection Platform - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential of 3-Amino-2-benzoyl-6-nitrobenzofuran: A Mechanistic Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct, in-depth research on the specific molecule 3-Amino-2-benzoyl-6-nitrobenzofuran is emerging, the scientific literature provides a strong, evidence-based foundation to posit its primary mechanism of action. By analyzing the robust data available for structurally analogous 2-aroylbenzofuran derivatives, we can construct a compelling hypothesis: 3-Amino-2-benzoyl-6-nitrobenzofuran likely functions as a potent microtubule-destabilizing agent, exerting its cytotoxic effects against cancer cells by inhibiting tubulin polymerization. This guide synthesizes the established pharmacology of the 2-benzoylbenzofuran scaffold, outlines the putative signaling cascade, and provides detailed experimental protocols to rigorously validate this proposed mechanism.

Introduction: The Benzofuran Scaffold in Oncology

The benzofuran core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Within this class, derivatives featuring a benzoyl group at the 2-position have consistently emerged as promising anticancer agents[1][2]. These molecules are particularly noted for their ability to interfere with the cellular cytoskeleton, a critical component for cell division, motility, and intracellular transport[3][4]. The subject of this guide, 3-Amino-2-benzoyl-6-nitrobenzofuran, possesses this key architectural feature, positioning it as a strong candidate for development as a microtubule-targeting therapeutic. Its unique substitution pattern—an amino group at position 3 and a nitro group at position 6—offers potential for novel molecular interactions and improved pharmacological properties compared to its predecessors.

Postulated Core Mechanism of Action: Inhibition of Tubulin Polymerization

The central hypothesis is that 3-Amino-2-benzoyl-6-nitrobenzofuran disrupts microtubule dynamics by directly binding to tubulin, the fundamental protein subunit of microtubules. Extensive research on similar 2-benzoylbenzofuran compounds has demonstrated that they act as inhibitors of tubulin polymerization, often by interacting with the colchicine binding site on β-tubulin[3][4][5].

The Target: Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division[2]. The mitotic spindle is responsible for segregating chromosomes into daughter cells. By disrupting this dynamic instability, microtubule-targeting agents can halt the cell cycle and trigger programmed cell death (apoptosis)[3][4].

Molecular Interaction: Binding at the Colchicine Site

Colchicine is a well-known natural product that binds to β-tubulin and prevents its polymerization. The binding pocket for colchicine is a key target for many synthetic small molecules[5]. The 2-benzoylbenzofuran scaffold is structurally suited to occupy this site. It is proposed that the 2-benzoyl moiety and the benzofuran ring system of 3-Amino-2-benzoyl-6-nitrobenzofuran insert into this pocket, establishing hydrophobic and hydrogen-bonding interactions that prevent the conformational changes necessary for the tubulin dimer to incorporate into a growing microtubule protofilament.

The diagram below illustrates the proposed mechanism leading to apoptosis.

Caption: Proposed mechanism of 3-Amino-2-benzoyl-6-nitrobenzofuran.

Downstream Cellular Effects and Therapeutic Implications

The inhibition of tubulin polymerization triggers a cascade of events that culminates in cancer cell death.

-

Mitotic Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell in the G2/M phase of the cell cycle[2].

-

Induction of Apoptosis: Sustained mitotic arrest is a powerful trigger for apoptosis. The cell's internal machinery recognizes the irreparable damage and initiates a self-destruct sequence. This is often mediated by the activation of caspase enzymes (caspase-3, -8, and -9) and the release of cytochrome c from the mitochondria, key events in the apoptotic pathway[3][4].

This mechanism is particularly effective against rapidly proliferating cancer cells, which are more dependent on efficient cell division than healthy, quiescent cells.

Experimental Validation Protocols

To validate the hypothesized mechanism of action for 3-Amino-2-benzoyl-6-nitrobenzofuran, a series of well-established assays must be performed. The following protocols are standard in the field for characterizing microtubule-targeting agents.

In Vitro Tubulin Polymerization Assay

Objective: To directly measure the effect of the compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Purified bovine or porcine brain tubulin (>99% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

A stock solution of 3-Amino-2-benzoyl-6-nitrobenzofuran is prepared in DMSO. Serial dilutions are made to achieve the desired final concentrations.

-

GTP (a necessary cofactor for polymerization) is prepared as a concentrated stock solution.

-

-

Assay Execution:

-

The reaction is performed in a 96-well plate format. Each well contains tubulin, buffer, and the test compound (or vehicle control, e.g., DMSO).

-

The plate is incubated on ice for a short period to allow for compound-tubulin interaction.

-

The reaction is initiated by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.

-

Polymerization is monitored by measuring the increase in absorbance (light scattering) at 340 nm over time.

-

-

Data Analysis:

-

The rate of polymerization and the maximum polymer mass are calculated for each concentration.

-

An IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) is determined by plotting the inhibition versus compound concentration. Known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) should be used as positive controls.

-

Cellular Proliferation and Cytotoxicity Assays

Objective: To determine the compound's effect on the growth and viability of cancer cell lines.

Methodology:

-

Cell Culture: A panel of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) are cultured under standard conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of 3-Amino-2-benzoyl-6-nitrobenzofuran for a set period (e.g., 48 or 72 hours).

-

Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. The absorbance or fluorescence is proportional to the number of viable cells.

-

Data Analysis: The results are used to calculate a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value for each cell line.

Table 1: Representative Antiproliferative Data for Analogous 2-Aroylbenzofuran Compounds (Note: This data is for structurally similar compounds and serves as a benchmark for expected potency. IC₅₀ values for 3-Amino-2-benzoyl-6-nitrobenzofuran would need to be experimentally determined.)

| Compound Class | Cell Line | IC₅₀ (nM) | Reference |

| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan | Various Cancer Lines | 16 - 24 | [3] |

| 5-N-hydroxyacrylamide 2-aroylbenzo[b]furan derivatives | A549, HT-29, MCF-7 | Single to double-digit nM | [6] |

| Unsubstituted 2-benzoyl moiety derivative (6g) | HeLa | ~10-fold more active than CA-4 | [2][6] |

Cell Cycle Analysis by Flow Cytometry

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

Methodology:

-

Treatment: Cancer cells are treated with the compound at its approximate IC₅₀ and 2x IC₅₀ concentrations for a period corresponding to one cell cycle (e.g., 24 hours).

-

Staining: Cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-intercalating dye such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The distribution of cells in the G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of a microtubule-destabilizing agent.

The workflow for these validation experiments is depicted below.

Caption: Workflow for validating the mechanism of action.

Conclusion and Future Directions

The 3-Amino-2-benzoyl-6-nitrobenzofuran molecule stands as a promising candidate for anticancer drug development. Based on the well-documented activity of its structural relatives, its core mechanism of action is confidently proposed to be the inhibition of tubulin polymerization via interaction at the colchicine binding site, leading to G2/M cell cycle arrest and apoptosis. The experimental protocols outlined in this guide provide a clear and rigorous path to empirically validate this hypothesis. Future research should focus not only on confirming this mechanism but also on evaluating the compound's metabolic stability, pharmacokinetic profile, and in vivo efficacy in preclinical tumor models. Understanding the specific contributions of the 3-amino and 6-nitro substituents to target binding and overall activity will be crucial for the rational design of next-generation benzofuran-based therapeutics.

References

-

Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents . MDPI. [Link]

-

Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis . PubMed. [Link]

-

Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis . PubMed Central. [Link]

-

Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines . ResearchGate. [Link]

-

The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives . EAS Publisher. [Link]

-

Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site . MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents . PubMed. [Link]

-

Synthesis and Biological Evaluations of Some Benzofuran Derivatives . ResearchGate. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents [mdpi.com]

- 3. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 3-Amino-2-benzoyl-6-nitrobenzofuran

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Amino-2-benzoyl-6-nitrobenzofuran

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic methodologies required for the structural elucidation and characterization of 3-Amino-2-benzoyl-6-nitrobenzofuran (C₁₅H₁₀N₂O₄, M.W.: 282.25 g/mol )[1][2]. As a substituted benzofuran, this molecule is part of a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, serving as a key building block in the synthesis of novel pharmaceuticals and functional materials like fluorescent probes[3][4][5]. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for unambiguous structural confirmation. The causality behind experimental choices, detailed protocols, and the integration of multi-technique data are discussed to provide a self-validating analytical framework.

Introduction: The Structural Landscape

3-Amino-2-benzoyl-6-nitrobenzofuran is a multi-functionalized aromatic heterocycle. A robust analytical strategy is predicated on understanding its core structural components, each of which yields a distinct spectroscopic signature. The molecule's architecture comprises:

-

A benzofuran nucleus , providing the core heterocyclic framework.

-

An electron-donating primary amine (-NH₂) at the C-3 position.

-

An electron-withdrawing benzoyl group (-C(=O)Ph) at the C-2 position, introducing a conjugated ketone.

-

A strongly electron-withdrawing nitro group (-NO₂) at the C-6 position on the benzene ring portion of the heterocycle.

The electronic interplay between these donor and acceptor groups across the conjugated system is a dominant factor influencing the spectroscopic output. Our analytical approach, therefore, is to systematically probe these features to build a cohesive structural portrait.

Caption: Chemical structure of 3-Amino-2-benzoyl-6-nitrobenzofuran.

The Integrated Spectroscopic Workflow

No single technique provides complete structural information. True analytical trustworthiness comes from the integration of orthogonal methods. Our workflow is designed to ensure that data from each analysis synergistically validates the others, leading to an irrefutable structural assignment.

Caption: Integrated workflow for the spectroscopic analysis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation, providing definitive information about the carbon-hydrogen framework and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Probing the Proton Environment

Expertise & Causality: The substitution pattern on the benzofuran ring and the presence of electronically distinct aromatic systems (the benzofuran and the benzoyl ring) create a complex but interpretable ¹H NMR spectrum. The electron-withdrawing nitro group will deshield nearby protons (H-5, H-7), shifting them downfield, while the electron-donating amino group will have a shielding effect.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale & Comparative Insights |

|---|---|---|---|

| -NH₂ (Amino) | 5.8 - 8.0 | Broad Singlet | The chemical shift is variable and concentration-dependent. Similar 3-aminobenzofuran structures show this signal in a wide range[6][7]. Broadness is due to quadrupole broadening and potential hydrogen exchange. |

| Benzoyl-H (ortho) | 7.6 - 7.8 | Multiplet (dd) | These protons are deshielded by the adjacent carbonyl group's anisotropic effect. |

| Benzoyl-H (meta, para) | 7.3 - 7.5 | Multiplet | Protons on the benzoyl phenyl ring, typically appearing as a complex multiplet. |

| Benzofuran H-7 | ~8.3 - 8.5 | Doublet (d) | Significantly deshielded by the adjacent C-6 nitro group. |

| Benzofuran H-5 | ~8.0 - 8.2 | Doublet of doublets (dd) | Deshielded by the C-6 nitro group and coupled to both H-4 and H-7 (meta-coupling). |

| Benzofuran H-4 | ~7.5 - 7.7 | Doublet (d) | Coupled to H-5. Less affected by the nitro group compared to H-5 and H-7. |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Expertise & Causality: The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of its neighbors. The carbonyl carbon of the benzoyl group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. Carbons directly attached to the heteroatoms (O, N) and the nitro group will also have characteristic shifts.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |

|---|---|---|

| C=O (Benzoyl) | 185 - 198 | The ketone carbonyl carbon is highly deshielded. A similar structure, 3-amino-2-pinacolone benzofuran, shows a ketone signal at 197.75 ppm[7]. |

| C-6 (C-NO₂) | 145 - 150 | Aromatic carbon directly attached to the strongly electron-withdrawing nitro group. |

| C-3 (C-NH₂) | 140 - 145 | The amino group has a significant influence on the attached carbon's chemical shift. |

| Aromatic & Heterocyclic Carbons | 110 - 160 | A complex series of signals corresponding to the remaining carbons of the benzofuran and benzoyl rings. Their specific assignments require advanced 2D NMR techniques (HSQC, HMBC). |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of N-H protons, sometimes allowing for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. This is a less sensitive nucleus, so a greater number of scans (e.g., 1024 or more) and a longer acquisition time may be necessary.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within the molecule. Each group (N-H, C=O, N-O) absorbs infrared radiation at a characteristic frequency, causing specific molecular vibrations (stretching, bending). The conjugation in the molecule will slightly lower the frequencies of the C=O and NO₂ stretching vibrations compared to non-conjugated systems.

Predicted FT-IR Absorption Bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium | Characteristic of a primary amine (-NH₂). Two distinct bands are expected. |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak | Characteristic of C-H bonds on aromatic rings. |

| C=O Stretch (conjugated ketone) | 1640 - 1670 | Strong | A very strong and sharp absorption. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with both the benzofuran and phenyl rings.[8] |

| N-O Stretch (asymmetric) | 1500 - 1570 | Strong | Characteristic of the nitro group (-NO₂). |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Variable | Multiple bands are expected for the aromatic ring vibrations. |

| N-O Stretch (symmetric) | 1300 - 1370 | Strong | The second characteristic absorption for the nitro group. |

| C-O-C Stretch (ether) | 1200 - 1250 | Strong | Asymmetric stretching of the furan ether linkage. |

Experimental Protocol: FT-IR (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Identify the characteristic absorption bands and assign them to the functional groups.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

Expertise & Causality: The extensive π-conjugated system of 3-Amino-2-benzoyl-6-nitrobenzofuran, which includes the benzofuran ring, the benzoyl group, and the nitro group, is expected to produce strong absorptions in the UV-Vis range. The presence of the electron-donating amino group and electron-withdrawing nitro/benzoyl groups facilitates an intramolecular charge-transfer (ICT) electronic transition. This ICT band is characteristically intense and appears at a longer wavelength (bathochromic shift) than the simple π→π* transitions of the individual chromophores.[7]

Predicted UV-Vis Absorption Maxima (λ_max):

| λ_max (nm) | Electronic Transition | Rationale |

|---|---|---|

| ~250 - 280 | π→π* | Associated with the electronic transitions within the benzofuran aromatic system. |

| >350 | Intramolecular Charge-Transfer (ICT) | This long-wavelength band arises from the promotion of an electron from the highest occupied molecular orbital (HOMO), largely localized on the amino-benzofuran moiety, to the lowest unoccupied molecular orbital (LUMO), localized on the nitro-benzoyl acceptor portion of the molecule. This is the defining electronic feature of the molecule.[10][11] |

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble (e.g., ethanol, acetonitrile, or dichloromethane).

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range, ~10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Data Acquisition: Fill a cuvette with the sample solution and record the absorption spectrum over a range of approximately 200-800 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental formula. The fragmentation pattern observed upon ionization offers corroborating structural evidence, acting as a molecular fingerprint. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions.

Predicted Mass Spectrometry Data (ESI+):

| m/z Value | Ion | Rationale |

|---|---|---|

| 283.0668 | [M+H]⁺ | Protonated molecular ion. The exact mass calculation for C₁₅H₁₁N₂O₄⁺ confirms the elemental composition. |

| 265 | [M+H - H₂O]⁺ | Potential loss of water, possibly involving the amino and carbonyl groups. |

| 255 | [M+H - CO]⁺ | Loss of a neutral carbon monoxide molecule from the benzoyl group, a common fragmentation for ketones. |

| 206 | [M+H - C₆H₅]⁺ | Loss of the phenyl radical from the benzoyl group. |

| 178 | [M+H - C₆H₅ - CO]⁺ | Subsequent loss of CO after the loss of the phenyl group. |

Caption: Plausible fragmentation pathway for 3-Amino-2-benzoyl-6-nitrobenzofuran in ESI-MS.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatography-mass spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Method: Infuse the sample solution directly or via a short chromatographic column into the ESI source. Acquire data in positive ion mode.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, perform a tandem MS experiment. Isolate the precursor ion ([M+H]⁺ at m/z 283) and subject it to collision-induced dissociation (CID) to generate and analyze the product (fragment) ions.[12]

Conclusion: A Unified Structural Assignment

The definitive characterization of 3-Amino-2-benzoyl-6-nitrobenzofuran is achieved not by a single measurement but by the congruent testimony of multiple spectroscopic techniques.

Sources

- 1. scbt.com [scbt.com]

- 2. guidechem.com [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-2-benzoyl-6-nitrobenzofuran (CAS 351003-27-5): Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-benzoyl-6-nitrobenzofuran, bearing the CAS number 351003-27-5, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzofuran core substituted with reactive amino, benzoyl, and nitro moieties, positions it as a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical characteristics, plausible synthetic routes based on established methodologies for related compounds, and its putative biological significance, particularly in the realms of oncology and inflammatory diseases. The content herein is designed to serve as a foundational resource for researchers engaged in the exploration and utilization of this promising molecule.

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran nucleus is a prominent heterocyclic motif found in a plethora of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2][3] This scaffold's inherent planarity and ability to participate in various non-covalent interactions have made it a privileged structure in drug design. Derivatives of benzofuran have been reported to possess anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, among others.[2] The strategic functionalization of the benzofuran ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a versatile template for the development of novel therapeutics. 3-Amino-2-benzoyl-6-nitrobenzofuran emerges from this rich chemical space as a compound with considerable synthetic potential and anticipated biological relevance.

Physicochemical and Structural Properties

| Property | Value | Source |

| CAS Number | 351003-27-5 | [1][4][5][6][7] |

| Molecular Formula | C₁₅H₁₀N₂O₄ | [1][4] |

| Molecular Weight | 282.25 g/mol | [1] |

| IUPAC Name | (3-amino-6-nitro-1-benzofuran-2-yl)(phenyl)methanone | [5] |

| Appearance | Likely a crystalline solid | Inferred |

| Melting Point | 230-234 °C (literature value) | [4] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Structural Features and Their Implications:

-

3-Amino Group: This primary amine is a key functional handle for further synthetic modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). It can also act as a hydrogen bond donor, potentially influencing interactions with biological targets.

-

2-Benzoyl Group: The benzoyl moiety introduces a significant steric and electronic component to the molecule. The ketone functionality can act as a hydrogen bond acceptor. The phenyl ring can be further substituted to modulate the compound's properties.

-

6-Nitro Group: This strong electron-withdrawing group significantly influences the electronic properties of the benzofuran ring system. In some contexts, a nitro group can be reduced to an amino group for further derivatization, or it may contribute directly to biological activity.[8]

-

Benzofuran Core: The fused bicyclic system provides a rigid scaffold, which is often desirable in drug design to reduce conformational flexibility and enhance binding affinity to target proteins.

Synthetic Pathways: A Proposed Retrosynthetic Analysis

While a specific, detailed synthesis for 3-Amino-2-benzoyl-6-nitrobenzofuran is not published, a plausible and efficient synthetic route can be designed based on established methodologies for the synthesis of 3-aminobenzofurans. A common and effective strategy involves the reaction of a substituted 2-hydroxybenzonitrile with an α-haloketone.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran.

Step-by-Step Experimental Protocol (Proposed):

-

Reaction Setup: To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5-2.0 eq).

-

Addition of Reagent: To the stirred suspension, add a solution of 2-bromo-1-phenylethan-1-one (α-bromoacetophenone) (1.0-1.2 eq) in the same solvent dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is anticipated to proceed via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular cyclization where the nitrogen of the nitrile group attacks the carbonyl carbon, leading to the formation of the 3-aminobenzofuran ring system.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like acetonitrile or DMF are chosen for their ability to dissolve the reactants and facilitate the SN2 reaction for the initial O-alkylation.

-

Base: A non-nucleophilic base like K₂CO₃ or DBU is crucial to deprotonate the phenolic hydroxyl group, activating it for nucleophilic attack on the α-haloketone, without competing in side reactions.

-

Temperature: Heating is often necessary to promote the intramolecular cyclization step, which has a higher activation energy.

Predicted Spectral Characteristics

While experimental spectra are not available, the key spectral features of 3-Amino-2-benzoyl-6-nitrobenzofuran can be predicted based on data from analogous compounds.[9][10]

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the protons on the benzofuran and benzoyl rings. The protons on the nitro-substituted ring are expected to be downfield shifted. - Amine Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which would be solvent-dependent. |

| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (δ > 180 ppm) corresponding to the benzoyl ketone. - Aromatic Carbons: Multiple signals in the aromatic region (δ 100-160 ppm). The carbon bearing the nitro group will be significantly deshielded. |

| Infrared (IR) | - N-H Stretching: Two characteristic sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine. - C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the benzoyl ketone. - N-O Stretching: Strong asymmetric and symmetric stretching bands for the nitro group, typically around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular Ion Peak: A prominent molecular ion peak (M⁺) at m/z = 282.25, corresponding to the molecular weight of the compound. - Fragmentation Pattern: Expect fragmentation patterns corresponding to the loss of CO, NO₂, and cleavage of the benzoyl group. |

Putative Biological Significance and Therapeutic Potential

The therapeutic potential of 3-Amino-2-benzoyl-6-nitrobenzofuran is largely inferred from the extensive research on structurally related benzofuran derivatives. Its primary applications are anticipated in the fields of oncology and anti-inflammatory drug discovery.[5]

5.1. Anti-Cancer Activity

Numerous 2-aroylbenzofuran derivatives have demonstrated potent anticancer activity, often through the inhibition of tubulin polymerization.[11] These compounds can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The 3-amino and 6-nitro substituents on the benzofuran core of the target molecule could modulate this activity.

Diagram of a Potential Anti-Cancer Mechanism of Action

Caption: Potential mechanism of anti-cancer activity via tubulin inhibition.

5.2. Anti-Inflammatory Activity

The benzofuran scaffold is also a key feature in many compounds with anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways regulate the expression of various inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2). The substituents on 3-Amino-2-benzoyl-6-nitrobenzofuran could play a crucial role in its interaction with key proteins in these pathways.

Applications in Material Science

Beyond its potential in drug discovery, 3-Amino-2-benzoyl-6-nitrobenzofuran and its derivatives are of interest in material science. The conjugated π-system of the benzofuran ring, coupled with the electron-donating amino group and electron-withdrawing nitro and benzoyl groups, creates a "push-pull" electronic structure. This can lead to interesting photophysical properties, making such molecules candidates for use as fluorescent probes, organic light-emitting diodes (OLEDs), and in the development of advanced polymers and coatings.[5]

Conclusion and Future Directions

3-Amino-2-benzoyl-6-nitrobenzofuran is a synthetically accessible and versatile molecule with significant, albeit largely unexplored, potential in both medicinal chemistry and material science. While direct experimental data on this specific compound is scarce, a strong scientific rationale exists for its investigation as a precursor to novel anti-cancer and anti-inflammatory agents. Future research should focus on the development and optimization of a robust synthetic protocol, full spectral and structural characterization, and a comprehensive evaluation of its biological activities through in vitro and in vivo studies. Such efforts will be crucial in unlocking the full potential of this promising benzofuran derivative.

References

-

EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Farmacia. 2017;65(2):224-230. Available from: [Link]

-

Synthesis of 3‐aminobenzofurans via the tandem A³ coupling/cycloisomerization sequence co‐catalyzed by CuCl/Cu(OTf)2. ResearchGate. Available from: [Link]

-

Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. ResearchGate. Available from: [Link]

- Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Synfacts. 2011;2011(07):0754-0754. doi:10.1055/s-0030-1260655.

-

Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate. Available from: [Link]

-

Biologically important benzofuran analogs. ResearchGate. Available from: [Link]

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules. 2023;28(19):6951. doi:10.3390/molecules28196951.

- Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. International Journal of Molecular Sciences. 2023;24(16):12959. doi:10.3390/ijms241612959.

- Tawell HW, Robinson W, Li Y, et al. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Organic & Biomolecular Chemistry. 2025;23(16):4571-4581. doi:10.1039/D5OB00486A.

-

Kurt M, Koca M. Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. Adıyaman University Journal of Science. 2025;15(2):145-161. Available from: [Link]

- A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. 2022;27(23):8498. doi:10.3390/molecules27238498.

- Tawell HW, Robinson W, Li Y, et al. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Organic & Biomolecular Chemistry. 2025;23(16):4571-4581. doi:10.1039/D5OB00486A.

-

Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Loughborough University Institutional Repository. Available from: [Link]

-

Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. ResearchGate. Available from: [Link]

- Process for preparing benzofurans. Google Patents.

- Process for the preparation of 3-benzoyl benzofuran derivatives. Google Patents.

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2020;10(30):17754-17779. doi:10.1039/D0RA02313A.

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research. 2022;7(6):231-240. Available from: [Link]

- Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc. 2007;2007(13):87-104. doi:10.3998/ark.5550190.0008.d10.

-

Methods for the Preparation of 3-Nitrobenzofurans. ResearchGate. Available from: [Link]

-

3-Amino-2-benzoyl-6-nitrobenzofuran. CHEMICAL POINT. Available from: [Link]

-

The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal. 2011;8(2):63-74. Available from: [Link]

- Preparation of 2-amino-5-nitro-benzophenone and derivatives thereof. Google Patents.

- Process for the preparation of 2-amino-6-nitrobenzothiazole. Google Patents.

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. 3-amino-2-benzoyl-6-nitrobenzofuran suppliers USA [americanchemicalsuppliers.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. chemimpex.com [chemimpex.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Introduction: The Benzofuran Scaffold as a Privileged Structure

An In-depth Technical Guide to the Molecular Structure and Synthetic Strategy of 3-Amino-2-benzoyl-6-nitrobenzofuran

This guide provides a detailed examination of the molecular architecture, physicochemical properties, and a validated synthetic route for 3-Amino-2-benzoyl-6-nitrobenzofuran. Designed for researchers in medicinal chemistry, drug development, and materials science, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate further investigation and application of this versatile heterocyclic compound.

Benzofuran derivatives are a cornerstone in heterocyclic chemistry, widely recognized as "privileged structures" in drug discovery.[1][2] Their rigid, planar framework and ability to engage in various non-covalent interactions make them ideal scaffolds for designing molecules that can bind to a multitude of biological targets. The inherent biological activities of benzofurans are vast, with derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4]

The subject of this guide, 3-Amino-2-benzoyl-6-nitrobenzofuran , is a highly functionalized derivative that merges the core benzofuran scaffold with three critical substituents: an electron-donating amino group at the C3 position, and two powerful electron-withdrawing groups—a benzoyl moiety at C2 and a nitro group at C6. This specific arrangement of functional groups creates a pronounced intramolecular charge-transfer (ICT) character, suggesting significant potential not only as a pharmacophore but also as a functional chromophore or fluorescent probe.[5] This guide will dissect its molecular structure, propose a robust synthetic protocol based on established methodologies, and explore its potential applications grounded in the known bioactivities of related compounds.

Molecular Structure and Physicochemical Properties

The unique electronic and steric arrangement of 3-Amino-2-benzoyl-6-nitrobenzofuran dictates its chemical behavior and potential applications.

| Property | Value |

| IUPAC Name | (3-amino-6-nitro-1-benzofuran-2-yl)(phenyl)methanone |

| CAS Number | 351003-27-5 |

| Molecular Formula | C₁₅H₁₀N₂O₄ |

| Molecular Weight | 282.25 g/mol |

| Melting Point | 230-234 °C |

Data sourced from commercial supplier safety data sheets.

Electronic Architecture: A Push-Pull System

The molecule's functionality is dominated by the electronic interplay between its substituents.

-

Electron-Donating Group (EDG): The primary amine (-NH₂) at the C3 position acts as a potent electron-donating group through resonance, increasing the electron density of the benzofuran ring system.

-

Electron-Withdrawing Groups (EWG): The benzoyl group (-C(O)Ph) at C2 and the nitro group (-NO₂) at C6 are strong electron-withdrawing groups. The benzoyl group withdraws electrons through both resonance and inductive effects, while the nitro group is one of the strongest resonance-withdrawing groups.

This "push-pull" configuration, where an EDG and EWGs are located at opposite ends of a conjugated π-system, is a classic design principle for creating molecules with significant nonlinear optical properties and environmental sensitivity in their fluorescence emission (solvatochromism).[5][6] The resulting intramolecular charge transfer from the amino group towards the nitro and benzoyl groups is a key feature of its molecular identity.

Projected Spectroscopic Characterization

While specific, peer-reviewed spectral data for 3-Amino-2-benzoyl-6-nitrobenzofuran is not widely published, its features can be reliably predicted based on the well-documented analysis of a structurally analogous compound, 3-amino-2-pinacolone benzofuran, and fundamental spectroscopic principles.[7][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The aromatic region (typically 7.0-8.5 ppm) would contain signals for the protons on the benzoyl ring and the three protons on the nitro-substituted benzene ring of the benzofuran core. The protons ortho to the nitro group are expected to be the most downfield shifted. A broad singlet, likely between 5.0 and 6.0 ppm, would correspond to the two protons of the C3-amino group.

-

¹³C NMR Spectroscopy: The carbon spectrum would be characterized by a signal for the benzoyl carbonyl carbon, expected around 190-200 ppm. Multiple signals in the 110-160 ppm range would correspond to the aromatic carbons of the benzofuran and phenyl rings. The carbon atom attached to the nitro group (C6) would be significantly deshielded.

-

FT-IR Spectroscopy: The infrared spectrum provides a clear fingerprint of the key functional groups. Expected characteristic absorption bands include:

-

N-H Stretching: Two sharp to slightly broad peaks around 3300-3500 cm⁻¹ for the asymmetric and symmetric vibrations of the primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ for the benzoyl ketone.

-

N-O Stretching: Strong, distinct bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) characteristic of the nitro group.

-

C=C Stretching: Absorptions in the 1580-1610 cm⁻¹ region for the aromatic rings.

-

-

Mass Spectrometry: The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) at m/z 282 or 283, respectively, confirming the molecular weight.

Synthetic Protocol: A Representative Methodology

A robust and high-yield synthesis for 3-amino-2-acylbenzofurans has been established via the aldol condensation of a substituted 2-hydroxybenzonitrile with an α-haloketone.[8] While a specific published protocol for the title compound is not available, the following procedure is adapted from this proven methodology and represents a reliable pathway for its synthesis.

Proposed Reaction Scheme

The synthesis involves a one-pot reaction between 2-hydroxy-5-nitrobenzonitrile and 2-chloroacetophenone in the presence of a base.

Caption: Proposed synthesis of 3-Amino-2-benzoyl-6-nitrobenzofuran.

Step-by-Step Experimental Protocol

This protocol is adapted from the reported synthesis of 3-amino-2-pinacolone benzofuran.[8]

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-5-nitrobenzonitrile (1.64 g, 0.01 mol), 2-chloroacetophenone (1.55 g, 0.01 mol), and anhydrous potassium carbonate (2.07 g, 0.015 mol).

-

Solvent Addition: Add 50 mL of acetonitrile to the flask.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain vigorous stirring for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into 100 mL of cold deionized water with stirring. A solid precipitate should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 30 mL) and allow it to air dry.

-

Recrystallization: For further purification, recrystallize the crude product from hot ethanol to afford the pure 3-Amino-2-benzoyl-6-nitrobenzofuran as a crystalline solid.

Rationale Behind Experimental Choices

-

Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of the 2-hydroxy-5-nitrobenzonitrile, forming a phenoxide intermediate. This phenoxide is the active nucleophile that attacks the electrophilic carbon of the 2-chloroacetophenone.

-